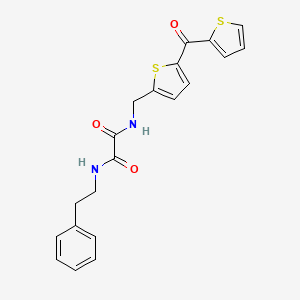

N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Description

N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a structurally complex oxalamide derivative characterized by two distinct substituents: a phenethyl group at the N1 position and a thiophene-2-carbonyl-substituted thiophene methyl group at the N2 position. The compound’s unique architecture combines aromatic (phenethyl) and heterocyclic (thiophene) moieties, which likely influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

N-(2-phenylethyl)-N'-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c23-18(16-7-4-12-26-16)17-9-8-15(27-17)13-22-20(25)19(24)21-11-10-14-5-2-1-3-6-14/h1-9,12H,10-11,13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIKWUQIVWFXJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves the condensation of thiophene derivatives with oxalamide precursors. One common method includes the use of thiophene-2-carbonyl chloride and thiophene-2-ylmethylamine under controlled conditions to form the desired oxalamide compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .

Scientific Research Applications

Antioxidant Properties

Research has indicated that compounds similar to N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide exhibit significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant capacity of such compounds is often evaluated using assays like the DPPH radical scavenging test .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related thiophene derivatives have shown promising results against various bacterial strains. For instance, copper(II) complexes with thiophene-containing ligands demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that this compound may also exhibit similar properties.

Drug Development

The unique structure of this compound positions it as a candidate for drug development. Its potential as an anti-inflammatory or anticancer agent is particularly noteworthy. Research into similar compounds indicates that modifications to the thiophene moiety can enhance bioactivity and selectivity towards specific biological targets .

Role in Solar Cells

Recent studies have explored the use of compounds with oxalamide linkages in organic photovoltaic devices. These materials can serve as hole transport layers in perovskite solar cells, enhancing efficiency while being cost-effective . The incorporation of thiophene units can improve charge transport properties, making this compound relevant in the field of renewable energy.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties

Melting Points and Stability

- Compounds : Melting points range from 147–207°C, with higher values observed for indole- or chlorophenyl-substituted derivatives (e.g., Compound 10: 206–207°C). The target compound’s dual thiophene rings may lower its melting point due to reduced crystallinity .

- Compound 12: Recrystallized from ethanol, suggesting moderate polarity. The target compound’s lipophilic thiophene groups may necessitate alternative solvents (e.g., DMSO) for purification.

Data Tables

Table 1: Comparison of Key Parameters with Analogous Compounds

Biological Activity

N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide (CAS Number: 899983-39-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O3S |

| Molecular Weight | 433.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic effects, particularly in the context of cancer treatment and antimicrobial properties.

Anticancer Activity

A study evaluating various thiophene-containing compounds demonstrated that derivatives with oxalamide linkages exhibited significant cytotoxicity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against HeLa and MCF7 cell lines, suggesting strong antiproliferative effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This suggests potential use in treating bacterial infections .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to apoptosis and cell cycle regulation. Molecular docking studies indicate that it may bind to key enzymes or receptors, modulating their activity .

Case Study 1: Anticancer Efficacy

In a controlled in vitro study, this compound was tested against human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM. The study concluded that compounds with similar structures could serve as lead candidates for further development in cancer therapeutics .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of thiophene derivatives, including this compound). The compound was evaluated against various bacterial strains using broth microdilution methods. The findings revealed that it exhibited selective antibacterial activity, particularly against Staphylococcus aureus, with an MIC value of 15 µg/mL .

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiophene acylation | Thiophene-2-carbonyl chloride, AlCl₃, CH₂Cl₂, 0–25°C | ~70% |

| Oxalamide formation | Oxalyl chloride, DMF (catalytic), THF, reflux | 85–91% |

How can computational tools predict the bioactivity and binding modes of this compound?

Advanced Research Question

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model interactions between the compound and target proteins (e.g., cyclooxygenases or kinases). The thiophene and oxalamide moieties are critical for hydrogen bonding and π-π stacking, as seen in similar oxalamide derivatives .

- Density Functional Theory (DFT) : Calculations on electron density maps (using Gaussian 09) reveal the electron-withdrawing nature of the thiophene-carbonyl group, which enhances binding to electrophilic enzyme active sites .

- Validation : Compare docking results with crystallographic data (e.g., Mercury CSD 2.0 for structural overlays) to assess accuracy .

What spectroscopic techniques confirm the structural integrity of this compound?

Basic Research Question

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, oxalamide NH at δ 9.2–10.1 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3300 cm⁻¹) confirm oxalamide formation .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (C₁₉H₁₇N₂O₃S₂) with <2 ppm error .

How do solvent polarity and catalyst choice impact synthesis yield?

Advanced Research Question

- Friedel-Crafts Acylation : Polar aprotic solvents (e.g., CH₃CN) improve electrophilic substitution compared to nonpolar solvents. Catalysts like FeCl₃ (instead of AlCl₃) reduce side reactions but lower yields (~60% vs. 70%) .

- Oxalamide Coupling : Anhydrous THF minimizes hydrolysis of oxalyl chloride. Catalytic DMF accelerates reaction rates but may require post-reaction quenching with aqueous NaHCO₃ .

Contradiction Note : Some studies report lower yields (50–60%) when using K₂CO₃ as a base, highlighting the need for strict anhydrous conditions .

What crystallographic methods resolve the compound’s 3D structure?

Basic Research Question

- Single-Crystal X-Ray Diffraction : SHELXL refines the structure using high-resolution data (R-factor < 0.05). Mercury CSD 2.0 visualizes packing patterns and intermolecular interactions (e.g., C–H···O/S hydrogen bonds) .

- Key Structural Features :

How can researchers resolve contradictions in reported biological activities of oxalamide derivatives?

Advanced Research Question

- Assay Variability : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) arise from differences in cell lines (HEK293 vs. HeLa) or enzyme purity. Standardize assays using recombinant proteins .

- Structural Analogues : Compare activity of N1-phenethyl derivatives with N1-isoxazole variants. The phenethyl group enhances lipophilicity, improving membrane permeability but reducing solubility .

- Purity Controls : HPLC (≥98% purity) and elemental analysis ensure reproducible results. Impurities from incomplete Friedel-Crafts reactions (e.g., unreacted thiophene) may skew bioactivity data .

What strategies optimize the compound’s electronic properties for material science applications?

Advanced Research Question

- Thiophene Modification : Oxidation with m-CPBA converts thiophene to sulfone, increasing electron deficiency and conductivity. Reduction (NaBH₄) of the oxalamide to amine alters charge transport .

- DFT Calculations : HOMO-LUMO gaps (~3.2 eV) suggest semiconducting potential. Substituent effects (e.g., fluorophenyl groups) narrow the gap by 0.3–0.5 eV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.